Cas no 122587-83-1 (Ajugamarin G1)

Ajugamarin G1 structure
Ajugamarin G1 structure
Nome del prodotto:Ajugamarin G1
Numero CAS:122587-83-1
MF:C34H48O11
MW:632.7383
CID:159420
PubChem ID:14356996

Ajugamarin G1 Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,2-methyl-,(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-[(2S)-2-(2,5-dihydro-5-oxo-3-furanyl)-2-[(2S)-2-methyl-1-oxobutoxy]ethyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-4-ylester, (2E)-
    • Ajugamarin G1
    • [(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl]
    • 2-Butenoic acid,2-methyl-,(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-[(2S)-2-(2,5-dihydro-5-oxo-3-furany
    • 2-Butenoic acid,2-methyl-,(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-[(2S)-2-(2,5-dihydro-5-oxo-3-furanyl)-2-[(2S)-2-methyl-1-oxobutoxy]ethyl]octahydro-5,6-dimethylspiro[naphthale
    • [(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl
    • Ajugamarin F 4
    • Butanoic acid,2-methyl-,2-(8-(acetyloxy)-8a-((acetyloxy)methyl)octahydro-5,6-dimethylspiro(naphthalene-1(2H),2'-oxiran)-5-yl)-1-(2,5-dihydro-5-oxo-3-furanyl)ethyl ester,(1R-(1alpha,4abeta,5beta(S*(S*)),6alpha,8alpha,8aalpha))
    • Q27138219
    • (1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyl-5-[(2S)-2-{[(2S)-2-methylbutanoyl]oxy}-2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-2H-spiro[naphthalene-1,2'-oxiran]-4-yl (2E)-2-methylbut-2-enoate
    • 122587-83-1
    • 2-Butenoic acid, 2-methyl-, (1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-[(2S)-2-(2,5-dihydro-5-oxo-3-furanyl)-2-[(2S)-2-methyl-1-oxobutoxy]ethyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-4-yl ester, (2E)-
    • CHEBI:69877
    • CHEMBL2269698
    • DTXSID601098034
    • [(1S)-2-[(1S,2R,4S,4aR,5R,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate
    • Ajugamarin G 1
    • [(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate
    • 2-Butenoic acid, 2-methyl-, 8-(acetyloxy)-8a-((acetyloxy)methyl)-5-(2-(2,5-dihydro-5-oxo-3-furanyl)-2-(2-methyl-1-oxobutoxy)ethyl)octahydro-5,6-dimethylspiro(naphthalene-1(2H),2'-oxiran)-4-yl ester, (1R-(1alpha,4beta(E),4abeta,5beta(S*(S*)),6alpha,8alpha,8aalpha))-
    • Inchi: 1S/C34H48O11/c1-9-19(3)30(38)44-25-11-12-33(17-42-33)34(18-41-22(6)35)27(43-23(7)36)13-21(5)32(8,29(25)34)15-26(24-14-28(37)40-16-24)45-31(39)20(4)10-2/h9,14,20-21,25-27,29H,10-13,15-18H2,1-8H3/b19-9+/t20-,21+,25+,26-,27-,29+,32-,33-,34+/m0/s1
    • Chiave InChI: JTNPKPFJZRMAJE-FKSBINAYSA-N
    • Sorrisi: O1C([H])([H])[C@@]21C([H])([H])C([H])([H])[C@]([H])([C@]1([H])[C@@](C([H])([H])[H])(C([H])([H])[C@@]([H])(C3=C([H])C(=O)OC3([H])[H])OC([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O)[C@]([H])(C([H])([H])[H])C([H])([H])[C@@]([H])([C@@]21C([H])([H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(/C(=C(\[H])/C([H])([H])[H])/C([H])([H])[H])=O

Proprietà calcolate

  • Massa esatta: 632.32000
  • Massa monoisotopica: 632.319662
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 45
  • Conta legami ruotabili: 15
  • Complessità: 1270
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 144
  • XLogP3: 4.2

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 165-167 ºC (ethanol )
  • Punto di ebollizione: 691.1°Cat760mmHg
  • Punto di infiammabilità: 282.7°C
  • Indice di rifrazione: 1.534
  • Solubilità: Quasi insolubile (0,037 g/l) (25°C),
  • PSA: 144.03000
  • LogP: 4.40190

Ajugamarin G1 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A23910-5mg
Ajugamarin G1
122587-83-1 ,HPLC≥95%
5mg
¥4118.0 2023-09-09
A2B Chem LLC
AE66808-5mg
Ajugamarin G1
122587-83-1 ≥98%
5mg
$1099.00 2024-04-20

Ajugamarin G1 Metodo di produzione

Ajugamarin G1 Letteratura correlata

Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd